molecular formula C8H13NO4 B020719 Boc-L-Serine-beta-Lactone CAS No. 98541-64-1

Boc-L-Serine-beta-Lactone

Cat. No.: B020719
CAS No.: 98541-64-1
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Serine-beta-Lactone typically involves the cyclization of commercially available N-Cbz-L-serine under modified Mitsunobu conditions, using a preformed complex of dimethyl azodicarboxylate and triphenylphosphine. Another method involves the preparation of beta-lactone from Boc-L-threonine through a two-step process, yielding the beta-lactone TFA salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Serine-beta-Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Boc-L-Serine-beta-Lactone is a chemical compound derived from L-serine, featuring a beta-lactone ring structure. Its unique properties allow it to serve as a significant tool in biochemical research, particularly in the study of enzyme inhibition. This article explores the biological activities of this compound, focusing on its role as an enzyme inhibitor, its synthesis, and its applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃NO₄ and includes a tert-butoxycarbonyl (Boc) protecting group attached to the serine residue. The presence of the beta-lactone ring is crucial for its biological activity, particularly in inhibiting serine hydrolases and β-lactamases.

PropertyValue
Molecular FormulaC₈H₁₃NO₄
Melting Point120 - 124 °C
Boiling Point318 - 320 °C
Optical Rotation[α]D20 = -26 ± 2 ° (C=1 in ACN)

This compound primarily functions as an irreversible inhibitor of serine hydrolases. These enzymes are involved in various biological processes, including protein metabolism and signal transduction. The compound covalently binds to the active site serine residue of these enzymes, effectively inactivating them. This mechanism allows researchers to investigate the roles of specific serine hydrolases in cellular processes by selectively inhibiting their activity .

Additionally, this compound acts as a competitive inhibitor for β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. By mimicking the structure of the β-lactam ring, it binds to the active site of β-lactamases, preventing them from hydrolyzing antibiotics .

Applications in Research and Industry

The compound's ability to inhibit serine hydrolases makes it valuable for various applications:

  • Enzyme Mechanism Studies : It is used to elucidate enzyme mechanisms by selectively inhibiting specific enzymes.
  • Drug Development : this compound serves as a precursor for synthesizing more potent inhibitors aimed at treating diseases such as cancer.
  • Synthetic Chemistry : It is utilized in organic synthesis as a reagent for creating derivatives with enhanced selectivity towards specific enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : Research demonstrated that this compound effectively inhibits serine proteases with varying degrees of potency depending on structural modifications made to the lactone ring. This variability allows for tailored approaches in drug design .
  • Synthesis of Derivatives : A study explored the synthesis of N-protected amino acids from this compound, showcasing its versatility in creating compounds with potential therapeutic applications .
  • Antibiotic Resistance : Another significant finding was its role in combating antibiotic resistance by inhibiting β-lactamases, thus preserving the efficacy of β-lactam antibiotics against resistant bacterial strains .

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDEHQWXAPGBG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376803
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98541-64-1
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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